7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-[(3-methylpiperidin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-15-6-5-11-27(13-15)14-18-21(28)10-9-16-12-17(24(29)30-22(16)18)23-25-19-7-3-4-8-20(19)26(23)2/h3-4,7-10,12,15,28H,5-6,11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZQHKHXEHZGGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5N4C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one, often referred to as a chromenone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's structure is characterized by a chromenone core fused with a benzimidazole moiety and a piperidine substituent. Its molecular formula is and it has a molecular weight of approximately 377.4 g/mol. The presence of hydroxyl and nitrogen-containing groups suggests potential interactions with biological targets.
Anticancer Properties
Several studies have highlighted the anticancer potential of chromenone derivatives. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines. One study reported significant in vitro activity against various cancer types, indicating that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Chromenone derivatives can inhibit key enzymes involved in cancer cell proliferation.
- Interaction with Receptors : The piperidine group may enhance binding to specific receptors (e.g., G-protein coupled receptors), influencing signaling pathways associated with cell growth and survival .
- Antioxidant Activity : The hydroxyl group may contribute to antioxidant properties, reducing oxidative stress in cells, which is beneficial for both antimicrobial and anticancer activities.
Case Studies
A notable case study examined the synthesis and biological evaluation of various chromenone derivatives, revealing that modifications at the benzimidazole position significantly influenced antimicrobial potency and cytotoxicity against cancer cells . These findings underscore the importance of structural optimization in enhancing biological activity.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O3 |
| Molecular Weight | 377.4 g/mol |
| Antimicrobial Activity | Effective against Staphylococcus pneumoniae |
| Anticancer Activity | Significant cytotoxic effects on various cancer cell lines |
| Mechanisms of Action | Enzyme inhibition, receptor interaction, antioxidant properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
